1-[3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one
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Overview
Description
1-[3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one is a versatile chemical compound known for its unique structure and properties. . Its structure comprises a quinoline moiety linked to a pyrrolidine ring, which is further connected to an imidazolidin-2-one group, making it a complex and intriguing molecule.
Preparation Methods
Formation of Quinolin-8-yloxy Intermediate: The synthesis begins with the preparation of the quinolin-8-yloxy intermediate. This step typically involves the reaction of quinoline with an appropriate reagent to introduce the oxy group at the 8-position.
Pyrrolidine Ring Formation: The next step involves the formation of the pyrrolidine ring. This can be achieved through cyclization reactions using suitable starting materials and catalysts.
Coupling with Imidazolidin-2-one: The final step involves coupling the quinolin-8-yloxy-pyrrolidine intermediate with imidazolidin-2-one.
Chemical Reactions Analysis
1-[3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbonyl group or other reducible functionalities within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline and pyrrolidine rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one has diverse applications in scientific research, including:
Drug Discovery: The compound’s unique structure makes it a valuable scaffold for designing new drugs. It can be modified to enhance its pharmacological properties and target specific biological pathways.
Organic Synthesis: The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the synthesis of complex molecules.
Catalysis: The compound’s structure enables it to act as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The quinoline moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
1-[3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds containing the quinoline moiety, such as quinine and chloroquine, are well-known for their pharmacological activities
Pyrrolidine Derivatives: Pyrrolidine-containing compounds, such as proline and pyrrolidine dithiocarbamate, are widely used in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
1-(3-quinolin-8-yloxypyrrolidine-1-carbonyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-16-19-8-10-21(16)17(23)20-9-6-13(11-20)24-14-5-1-3-12-4-2-7-18-15(12)14/h1-5,7,13H,6,8-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNHERRHNGSURP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)N4CCNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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